A Technical Guide to 2,6-Dichloro-3-cyanopyridine: Molecular Structure, Properties, and Applications in Drug Discovery
A Technical Guide to 2,6-Dichloro-3-cyanopyridine: Molecular Structure, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2,6-dichloro-3-cyanopyridine (CAS Number: 40381-90-6), a key heterocyclic building block in medicinal chemistry. This document details its molecular structure, physicochemical properties, synthesis protocols, and its significant role as a scaffold in the development of targeted cancer therapies, particularly as an intermediate for kinase inhibitors.
Molecular Structure and Physicochemical Properties
2,6-Dichloro-3-cyanopyridine, also known as 2,6-dichloronicotinonitrile, is a di-substituted pyridine (B92270) derivative. Its structure features a pyridine ring chlorinated at positions 2 and 6, with a nitrile group at position 3. This arrangement of electron-withdrawing groups significantly influences its reactivity and makes it a valuable precursor in various chemical transformations.
CAS Number: 40381-90-6
Quantitative Data Summary
The key physicochemical properties of 2,6-dichloro-3-cyanopyridine are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₂Cl₂N₂ | [1][2] |
| Molecular Weight | 173.00 g/mol | [1][2] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 121-124 °C | [2] |
| Boiling Point | 286.0 ± 35.0 °C (Predicted) | [2] |
| Density | 1.49 ± 0.1 g/cm³ (Predicted) | [2] |
| SMILES | ClC1=NC(Cl)=C(C#N)C=C1 | [1] |
| InChIKey | LFCADBSUDWERJT-UHFFFAOYSA-N | [2] |
Experimental Protocols: Synthesis of Pyridine Derivatives
The synthesis of chlorinated cyanopyridines can be achieved through various methods. Below are detailed methodologies for the synthesis of related compounds, which illustrate the chemical principles applicable to the synthesis of 2,6-dichloro-3-cyanopyridine.
Synthesis of 2-Chloro-3-cyanopyridine from 3-Cyanopyridine (B1664610) N-oxide
This method involves the chlorination of a pyridine N-oxide precursor.
Materials:
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3-Cyanopyridine N-oxide
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Bis(trichloromethyl)carbonate (Triphosgene)
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Dichloroethane (Anhydrous)
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Hydrochloric Acid (2M)
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Sodium Bicarbonate (Saturated solution)
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Magnesium Sulfate (Anhydrous)
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Organic solvent for extraction (e.g., Dichloromethane)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-cyanopyridine N-oxide and bis(trichloromethyl)carbonate in anhydrous dichloroethane under an inert atmosphere (e.g., nitrogen or argon).
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Cool the mixture to a temperature between -5°C and 0°C using an ice-salt bath.
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Slowly add a solution of triethylamine in anhydrous dichloroethane dropwise to the cooled reaction mixture over a period of 30 minutes, ensuring the temperature remains below 5°C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60°C for 4 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and quench by carefully adding 2M hydrochloric acid.
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Separate the organic layer and wash it successively with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica (B1680970) gel to yield 2-chloro-3-cyanopyridine.
Synthesis of 3,6-Dichloro-2-cyanopyridine via Reduction
This protocol describes the reductive dechlorination of a tetrachlorinated precursor.
Materials:
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3,4,5,6-Tetrachloro-2-cyanopyridine
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Zinc dust
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Dimethylformamide (DMF)
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Methylene (B1212753) chloride (for extraction)
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Hexane (B92381) (for recrystallization)
Procedure:
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To a flask equipped with a stirrer and a reflux condenser, add 3,4,5,6-tetrachloro-2-cyanopyridine and zinc dust to dimethylformamide.
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Heat the mixture to 125°C and maintain this temperature for 90 minutes with continuous stirring.
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After cooling to room temperature, extract the product with methylene chloride.
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Combine the organic extracts and wash with water to remove DMF.
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Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
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Filter and evaporate the solvent to obtain the crude product.
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Recrystallize the crude product from hexane to yield pure 3,6-dichloro-2-cyanopyridine.
Applications in Drug Development: A Scaffold for Kinase Inhibitors
2,6-Dichloro-3-cyanopyridine serves as a crucial intermediate in the synthesis of various kinase inhibitors for cancer therapy. The dichloro substitutions provide reactive sites for nucleophilic aromatic substitution, allowing for the introduction of various functional groups to modulate biological activity and pharmacokinetic properties.
Inhibition of VEGFR-2 and HER-2 Signaling Pathways
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2) are key receptor tyrosine kinases involved in tumor angiogenesis and cell proliferation. Inhibitors targeting these pathways are of significant interest in oncology. The 3-cyanopyridine scaffold has been utilized to develop dual inhibitors of VEGFR-2 and HER-2.
Below is a simplified representation of the VEGFR-2 and HER-2 signaling pathways, highlighting the points of inhibition by drugs that can be synthesized using 2,6-dichloro-3-cyanopyridine as a starting material.
Caption: Dual inhibition of VEGFR-2 and HER-2 signaling pathways.
Inhibition of Pim-1 Kinase Signaling Pathway
Pim-1 kinase is a serine/threonine kinase that is overexpressed in several human cancers and plays a role in cell survival and proliferation. The cyanopyridine moiety is a key pharmacophore in a number of potent Pim-1 inhibitors.
The following diagram illustrates the Pim-1 signaling pathway and its role in promoting cell survival, with the point of inhibition by cyanopyridine-based drugs.
Caption: Inhibition of the Pim-1 kinase signaling pathway.
Experimental Workflow: Synthesis and Evaluation of Kinase Inhibitors
The development of novel kinase inhibitors from a 2,6-dichloro-3-cyanopyridine scaffold typically follows a structured workflow from chemical synthesis to biological evaluation.
Caption: Workflow for synthesis and evaluation of kinase inhibitors.
This guide provides a foundational understanding of 2,6-dichloro-3-cyanopyridine for its application in research and drug development. Its versatile chemistry and proven utility as a scaffold for potent kinase inhibitors underscore its importance in the field of medicinal chemistry.
